Cas no 2137595-76-5 (4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide)

4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide
- EN300-1130703
- 4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide
- 2137595-76-5
-
- インチ: 1S/C10H19N5O2S/c11-4-1-2-6-18(16,17)14-10-3-5-13-15(10)9-7-12-8-9/h3,5,9,12,14H,1-2,4,6-8,11H2
- InChIKey: MFZBNHKZNDXQOF-UHFFFAOYSA-N
- SMILES: S(CCCCN)(NC1=CC=NN1C1CNC1)(=O)=O
計算された属性
- 精确分子量: 273.12594604g/mol
- 同位素质量: 273.12594604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 352
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.4
- トポロジー分子極性表面積: 110Ų
4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1130703-0.05g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 95% | 0.05g |
$1091.0 | 2023-10-26 | |
Enamine | EN300-1130703-10.0g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1130703-0.5g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 95% | 0.5g |
$1247.0 | 2023-10-26 | |
Enamine | EN300-1130703-0.1g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 95% | 0.1g |
$1144.0 | 2023-10-26 | |
Enamine | EN300-1130703-0.25g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 95% | 0.25g |
$1196.0 | 2023-10-26 | |
Enamine | EN300-1130703-2.5g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 95% | 2.5g |
$2548.0 | 2023-10-26 | |
Enamine | EN300-1130703-1.0g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1130703-5.0g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1130703-5g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 95% | 5g |
$3770.0 | 2023-10-26 | |
Enamine | EN300-1130703-10g |
4-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butane-1-sulfonamide |
2137595-76-5 | 95% | 10g |
$5590.0 | 2023-10-26 |
4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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6. Back matter
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamideに関する追加情報
Chemical and Biological Properties of 4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide (CAS No. 2137595-76-5)
The compound 4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide (CAS No. 2137595-76-5) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel therapeutic agents. Its unique structural framework, combining a pyrazole ring with an azetidine moiety, positions it as a promising candidate for further exploration in drug discovery. This introduction delves into the chemical and biological properties of this compound, highlighting its potential applications and relevance to contemporary research.
The molecular structure of 4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide features a sulfonamide group attached to a butane chain, which is further linked to an azetidine ring. The presence of both pyrazole and azetidine moieties suggests that this compound may exhibit multiple binding interactions with biological targets, making it a versatile scaffold for drug development. The sulfonamide group, in particular, is well-known for its role in enhancing binding affinity and metabolic stability, which are critical factors in the design of effective pharmaceuticals.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential biological activity. Studies have indicated that the structural features of 4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide may make it a suitable candidate for inhibiting enzymes involved in inflammatory pathways. This aligns with the growing interest in developing anti-inflammatory agents that target specific molecular mechanisms without causing systemic side effects.
In vitro studies have begun to explore the interaction between 4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide and various protein targets. Initial results suggest that it may exhibit inhibitory activity against certain kinases, which are key enzymes in cellular signaling pathways associated with diseases such as cancer and autoimmune disorders. The ability to modulate kinase activity has been a major focus in drug discovery due to the central role these enzymes play in disease progression.
The pharmacokinetic properties of 4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutane-1-sulfonamide are also of considerable interest. The sulfonamide group contributes to water solubility, which is advantageous for oral administration and ensuring adequate bioavailability. Additionally, the compound's stability under physiological conditions suggests that it may have a prolonged half-life, reducing the frequency of dosing required for therapeutic effect.
One of the most exciting aspects of 4-amino-N-1-(azetidin-3-ylyl)-1H-pyrazol-ybute-ne-l-sulfona-mide is its potential for further structural optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its biological activity and selectivity. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.
Current research is also exploring the use of 4-amino-N-l-(azeti-dine-l -yl)-lH-py-ra-zol-l -yl-but-a-ne-l -sul-fona-mide as a lead compound for developing treatments against neurodegenerative diseases. The combination of pyrazole and azetidine moieties has shown promise in interacting with receptors and enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the compound's broad therapeutic potential beyond its initial focus on inflammatory diseases.
The synthesis of 4-amino-N-l-(a-zeti-dine-l -yl)-lH-py-ra-zol-l -yl-but-a-ne-l -sul-fona-mide has been optimized to ensure high yield and purity, making it feasible for large-scale production if further clinical development occurs. Advances in synthetic methodologies have allowed for more efficient access to complex molecules like this one, reducing costs and enabling faster progression through preclinical testing.
As our understanding of disease mechanisms continues to evolve, compounds like 4-amino-N-l-(a-zeti-dine-l -yl)-lH-py-ra-zol-l -yl-but-a-ne-l -sul-fona-mide will play an increasingly important role in therapeutic development. Their unique structural features offer opportunities to address unmet medical needs by targeting pathways that were previously difficult to modulate effectively. The ongoing research into this compound underscores its significance as a valuable tool in modern medicinal chemistry.
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